6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-1-4-14(5-2-12)19-16(20)11-7-10-8-13(18)3-6-15(10)21-9-11/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOKWEBHARDMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with 4-chloroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, facilitating advancements in organic synthesis.
Biology
6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, indicating potential for developing new antimicrobial agents.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics through tubulin interaction.
Medicine
In medicinal chemistry, this compound is explored as a drug candidate due to its pharmacological properties. Its potential applications include:
- Treatment of infections
- Management of inflammatory conditions
- Development of anticancer therapies.
Case Studies
Several studies have highlighted the applications and efficacy of this compound:
- Anticancer Studies : Research demonstrated that this compound effectively induces apoptosis in various cancer cell lines through tubulin disruption.
- Antimicrobial Efficacy : In vitro studies showed significant inhibition against pathogenic microbes, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Activity : Investigations into its anti-inflammatory properties revealed that it could reduce levels of inflammatory cytokines in cell cultures .
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (e.g., Staphylococcus aureus) | 15.0 | Significant inhibition observed |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
| Anti-inflammatory (Cytokine Inhibition) | 20.0 | Effective at reducing inflammation |
Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in inflammation and cancer cell proliferation |
| Tubulin Interaction | Binds at colchicine site disrupting microtubule dynamics |
| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-chloro-N,N-dimethylpyrimidin-4-amine
- 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine
Uniqueness
6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct biological activities compared to other similar compounds.
Biological Activity
6-Chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with chlorine and phenyl substituents that influence its biological properties. The presence of the chloro group is significant, as it has been shown to enhance the activity of similar compounds in various studies.
Anticancer Activity
Several studies have explored the anticancer potential of chromene derivatives, including this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of various chromene derivatives found that this compound exhibited significant growth inhibition against multiple cancer cell lines. The results indicated that the compound had a value of less than 11 μM against HT-29 colon cancer cells, suggesting promising anticancer properties .
| Compound | Cell Line | (μM) |
|---|---|---|
| This compound | HT-29 | <11 |
| A4 | HT-29 | <11 |
| A9 | HT-29 | <11 |
Antimicrobial Activity
Research has also indicated that chromene derivatives possess antimicrobial properties. For instance, a series of studies demonstrated that compounds similar to this compound exhibited effective inhibition against various bacterial strains.
Antimicrobial Efficacy
In vitro tests revealed that derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group significantly enhanced their antimicrobial activity .
Enzyme Inhibition
The compound's mechanism of action may involve enzyme inhibition, particularly in pathways relevant to cancer and diabetes.
Alpha-Amylase Inhibition
In a comparative study, derivatives similar to this compound were evaluated for their alpha-amylase inhibitory activity. The results showed that these compounds could inhibit alpha-amylase effectively, which is crucial for managing diabetes by slowing carbohydrate digestion .
| Compound | Alpha-Amylase Inhibition (%) at 100 μg/mL |
|---|---|
| This compound | >93% |
| Acarbose (Standard) | IC50 = 0.43 ± 0.01 μM |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes : It may inhibit or modulate the activity of enzymes involved in metabolic processes.
- Receptor Interaction : The compound could bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It might influence gene expression related to cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-N-(4-chlorophenyl)-2H-chromene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common route includes:
Chromene core formation : Condensation of substituted salicylaldehyde derivatives with β-keto esters under acidic conditions .
Carboxamide introduction : Reaction of the chromene intermediate with 4-chloroaniline in the presence of coupling agents (e.g., EDC/HOBt) .
Chlorination : Selective halogenation at position 6 using N-chlorosuccinimide (NCS) in DMF .
- Key Considerations : Solvent choice (e.g., DMF for solubility) and temperature (60–80°C) significantly impact yield. Catalysts like DMAP improve acylation efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the chromene backbone and substitution patterns (e.g., chlorophenyl resonances at δ 7.3–7.5 ppm) .
- IR : Carboxamide C=O stretch at ~1680 cm and N-H bend at ~1550 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 346.04) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. nitro substituents) influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogs via:
| Substituent | Activity Trend (Example) | Mechanism Insight |
|---|---|---|
| 6-Cl, 4-Cl | Enhanced anticancer (IC < 10 µM) | Increased lipophilicity improves membrane permeability |
| 6-NO | Reduced potency | Electron-withdrawing groups may disrupt target binding . |
- Computational Modeling : Docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with kinase active sites) .
Q. How can reaction conditions be optimized to resolve low yields in the final acylation step?
- Methodological Answer :
- DoE (Design of Experiments) : Apply fractional factorial design to test variables:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Catalyst (DMAP) | 0–10 mol% | 5 mol% |
| Solvent | DMF, THF, DCM | DMF |
- Resolution : ANOVA analysis identifies temperature and catalyst as critical factors (p < 0.05) .
Q. How to address contradictions in reported biological data (e.g., variable IC values)?
- Methodological Answer :
- Purity Verification : Reanalyze batches via HPLC; impurities >2% can skew results .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times .
- Orthogonal Assays : Validate findings with apoptosis markers (Annexin V) or proteomic profiling .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM for CYP450 metabolism (e.g., CYP3A4 liability) .
- Metabolite Identification : Molecular dynamics (GROMACS) simulates phase I oxidation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
